An In-Depth Technical Guide to the Synthesis and Characterization of Propofol Glucuronide-d17 Methyl Ester
An In-Depth Technical Guide to the Synthesis and Characterization of Propofol Glucuronide-d17 Methyl Ester
Abstract
This technical guide provides a comprehensive, field-proven methodology for the chemical synthesis, purification, and rigorous characterization of Propofol Glucuronide-d17 Methyl Ester. This stable isotope-labeled internal standard (SIL-IS) is a critical tool for sensitive and accurate quantification of Propofol Glucuronide, the major metabolite of the anesthetic agent Propofol, in complex biological matrices using mass spectrometry. The narrative explains the causal logic behind experimental choices, establishing a self-validating framework for researchers, scientists, and drug development professionals. Detailed protocols for synthesis, purification via high-performance liquid chromatography (HPLC), and characterization by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are provided, supported by data presentation tables and workflow diagrams.
Introduction: The Imperative for a High-Fidelity Internal Standard
Propofol (2,6-diisopropylphenol) is a cornerstone of modern anesthesia, valued for its rapid onset and short duration of action. Its pharmacokinetic and pharmacodynamic profiles are primarily dictated by its metabolic fate. The predominant metabolic pathway involves direct conjugation of the phenolic hydroxyl group with glucuronic acid by UDP-glucuronosyltransferase enzymes (primarily UGT1A9), forming Propofol Glucuronide.[1] This conjugate accounts for the majority of the administered dose excreted in urine.[1][2]
Accurate quantification of Propofol Glucuronide is essential for pharmacokinetic studies, drug monitoring, and forensic toxicology.[3][4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical method of choice for this purpose due to its superior sensitivity and specificity.[5][6] However, the accuracy of LC-MS/MS quantification is susceptible to variability from matrix effects, extraction efficiency, and instrument response.[7][8]
The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is the gold standard for mitigating these variables.[9][10][11][12][13][14] A SIL-IS is chemically identical to the analyte but has a higher mass, ensuring it behaves virtually identically during sample preparation and analysis while being distinguishable by the mass spectrometer.[7][8][14] Propofol Glucuronide-d17 Methyl Ester is an ideal SIL-IS for several reasons:
-
High Degree of Deuteration (d17): The incorporation of 17 deuterium atoms provides a significant mass shift (+17 Da) from the native analyte, preventing isotopic crosstalk and ensuring a clear analytical signal outside the natural mass distribution of the analyte.[14] The deuteration is placed on the stable isopropyl groups of the Propofol moiety.[15]
-
Methyl Ester Form: The carboxylic acid of the glucuronic acid moiety is esterified to its methyl ester. This modification can improve chromatographic behavior on reversed-phase columns and enhance stability during sample extraction and storage.
This guide outlines a robust and reproducible pathway to synthesize and qualify this critical reagent.
Part 1: Chemical Synthesis Strategy
The synthesis of Propofol Glucuronide-d17 Methyl Ester is a multi-step process requiring careful control of protecting groups and reaction conditions. Our strategy is logically segmented into three core stages:
-
Preparation of the Aglycone: Synthesis of Propofol-d17.
-
Glycosylation: Coupling of Propofol-d17 with a protected glucuronic acid methyl ester donor.
-
Deprotection: Removal of the acetyl protecting groups from the glucuronide moiety to yield the final product.
Detailed Experimental Protocol: Synthesis
Protocol 1: Synthesis of Propofol-d17 (2,6-bis(isopropyl-d7)phenol)
-
Rationale: The synthesis of the deuterated aglycone is the foundational step. While various methods exist for synthesizing Propofol, a common laboratory-scale approach involves the Friedel-Crafts alkylation of phenol.[16][17][18] For the deuterated analog, we will use deuterated isopropanol.
-
Materials: Phenol, Isopropanol-d8 (99 atom % D), Sulfuric Acid (conc.), Anhydrous Toluene.
-
Procedure:
-
To a stirred solution of phenol (1.0 eq) in anhydrous toluene at 0 °C, add concentrated sulfuric acid (2.5 eq) dropwise.
-
Warm the mixture to 60 °C and add Isopropanol-d8 (2.2 eq) dropwise over 1 hour.
-
Maintain the reaction at 60-70 °C for 8 hours, monitoring by TLC or GC-MS for the disappearance of phenol.
-
Cool the reaction to room temperature and quench by pouring onto ice water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield Propofol-d17 as a pale yellow oil.
-
Protocol 2: Koenigs-Knorr Glycosylation
-
Rationale: The Koenigs-Knorr reaction is a classic and reliable method for forming O-glycosidic bonds.[19] It involves the reaction of a glycosyl halide with an alcohol in the presence of a heavy metal salt promoter, such as silver carbonate or silver triflate.[19][20][21] We will use a commercially available, protected glucuronic acid derivative, methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate, as the glycosyl donor. The acetyl protecting groups enhance the stability of the donor and direct the stereochemistry to the desired β-anomer via neighboring group participation.[19]
-
Materials: Propofol-d17, Methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate, Silver(I) carbonate, Anhydrous Dichloromethane (DCM), Molecular Sieves (4Å).
-
Procedure:
-
To a flame-dried flask under an inert atmosphere (Argon), add Propofol-d17 (1.0 eq), anhydrous DCM, and activated 4Å molecular sieves. Stir for 30 minutes.
-
Add silver(I) carbonate (1.5 eq).
-
In a separate flask, dissolve methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate (1.2 eq) in anhydrous DCM.
-
Add the glycosyl bromide solution dropwise to the Propofol-d17 mixture at room temperature, protecting the reaction from light.
-
Stir the reaction at room temperature for 12-18 hours. Monitor progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with DCM.
-
Concentrate the filtrate under reduced pressure. The crude residue is the protected intermediate, which is carried forward directly.
-
Protocol 3: Deprotection (Zemplén Deacetylation)
-
Rationale: The final step is the removal of the acetyl protecting groups from the sugar moiety. The Zemplén deacetylation is a standard method that uses a catalytic amount of sodium methoxide in methanol. It is highly efficient and proceeds under mild conditions, preserving the methyl ester and the newly formed glycosidic bond.
-
Materials: Crude protected product from Protocol 2, Anhydrous Methanol, Sodium methoxide (catalytic amount, ~0.1 eq).
-
Procedure:
-
Dissolve the crude protected intermediate in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide.
-
Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Neutralize the reaction by adding a few drops of acetic acid or with Amberlite IR120 (H+) resin until pH 7.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude final product.
-
Part 2: Purification and Isolation
Purification of the final product is critical to remove unreacted starting materials, reagents, and any side products. A multi-step chromatographic approach is employed for this purpose.
Protocol 4: Purification by Flash Chromatography and Preparative HPLC
-
Rationale: An initial flash chromatography step on silica gel removes the bulk of nonpolar impurities. This is followed by a high-resolution preparative reversed-phase HPLC (RP-HPLC) step, which is highly effective for purifying polar compounds like glucuronides and separating any closely related isomers.[22][23]
-
Procedure:
-
Flash Chromatography:
-
Adsorb the crude product onto a small amount of silica gel.
-
Load onto a silica gel column and elute with a gradient of Methanol in Dichloromethane (e.g., 0% to 15% MeOH).
-
Combine fractions containing the desired product as identified by TLC.
-
-
Preparative RP-HPLC:
-
Dissolve the semi-purified material in a minimal amount of the initial mobile phase (e.g., Water:Acetonitrile).
-
Inject onto a preparative C18 column.
-
Elute with a gradient of acetonitrile in water (both containing 0.1% formic acid to improve peak shape).
-
Collect fractions corresponding to the main product peak.
-
Analyze fractions for purity by analytical HPLC.
-
-
Final Isolation:
-
Pool the pure fractions.
-
Remove the organic solvent (acetonitrile) under reduced pressure.
-
Lyophilize (freeze-dry) the remaining aqueous solution to obtain the final product as a white, fluffy solid.
-
-
| Parameter | Expected Result |
| Overall Yield | 15 - 25% |
| Chemical Purity | > 98% (by HPLC) |
| Isotopic Purity | > 99 atom % D |
| Appearance | White solid |
Part 3: Structural Characterization and Quality Control
Unambiguous confirmation of the structure, identity, purity, and isotopic enrichment of the final compound is mandatory. An orthogonal analytical approach, using multiple independent techniques, provides the highest level of confidence.
High-Performance Liquid Chromatography (HPLC)
-
Purpose: To determine the chemical purity of the final compound.
-
Method:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).[3]
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 5-10 minutes.
-
Detection: UV (270 nm) and/or Charged Aerosol Detector (CAD).
-
-
Expected Outcome: A single major peak with an area percentage >98%.
Mass Spectrometry (MS)
-
Purpose: To confirm the elemental composition (via accurate mass) and isotopic enrichment, and to establish a fragmentation pattern for use in LC-MS/MS methods.
-
Method:
-
High-Resolution Mass Spectrometry (HRMS):
-
Technique: Electrospray Ionization (ESI) in negative mode, coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
Rationale: ESI in negative mode is ideal for deprotonating the hydroxyl groups of the glucuronide.[5] HRMS provides a highly accurate mass measurement, allowing for confirmation of the elemental formula.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Technique: Collision-Induced Dissociation (CID) of the precursor ion ([M-H]⁻).
-
Rationale: Fragmentation of the precursor ion will yield characteristic product ions. The primary fragmentation is expected to be the cleavage of the glycosidic bond, resulting in a product ion corresponding to the deprotonated Propofol-d17 aglycone.[24] This transition is the basis for Selected Reaction Monitoring (SRM) in quantitative assays.
-
-
-
Expected Data:
| Analysis | Ion | Calculated m/z | Observed m/z | Key Fragment Ion (MS/MS) |
| HRMS | [M-H]⁻ | 564.3831 | ± 5 ppm | N/A |
| MS/MS | [Propofol-d17 - H]⁻ | 194.2195 | ± 0.5 Da | 194.2 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To provide unambiguous confirmation of the chemical structure, including the point of attachment and the stereochemistry of the glycosidic bond.
-
Method:
-
Solvent: Methanol-d4 (CD3OD).
-
Experiments: ¹H NMR, ¹³C NMR, and 2D-NMR (e.g., COSY, HSQC).
-
-
Rationale & Expected Observations:
-
¹H NMR: The spectrum will show characteristic signals for the glucuronic acid protons, including the anomeric proton (H-1'), typically a doublet around 4.5-5.0 ppm with a coupling constant (J ≈ 7-8 Hz) confirming the β-configuration. Aromatic signals from the propofol moiety will be present. Crucially, the signals for the isopropyl CH and CH3 protons will be absent due to deuteration.[2][25]
-
¹³C NMR: The spectrum will confirm the number of unique carbons. The signals for the deuterated isopropyl carbons will be visible as low-intensity multiplets due to C-D coupling, confirming the location of the deuterium labels.
-
2D-NMR: Correlation experiments will confirm the connectivity between protons and carbons, verifying the complete structure.
-
Conclusion
This guide details a robust and verifiable methodology for the synthesis and characterization of Propofol Glucuronide-d17 Methyl Ester. By following these protocols, research and development laboratories can reliably produce a high-purity, well-characterized stable isotope-labeled internal standard. The use of this critical reagent is indispensable for the development of accurate, precise, and regulatory-compliant bioanalytical methods for the quantification of Propofol Glucuronide, ultimately supporting advanced pharmacokinetic and toxicological research.[8]
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